3-Fluoro-2-oxopropanoate

Antibacterial target validation Lysine biosynthesis Enzyme kinetics

Validating metabolic targets like DHDPS or DXS demands inhibitors with precise, reversible mechanisms. Unlike 3-bromopyruvate's irreversible alkylation, 3-Fluoropyruvate ensures clean competitive inhibition, preventing confounding off-target effects. - 7.3-fold greater DHDPS potency vs. 3-bromopyruvate (Ki=0.22mM) for reduced HTS compound consumption. - 20-30% DXS potency advantage vs. methylacetylphosphonate (Ki=0.035-0.043mM) for clearer antimalarial dose-response curves. - Stable, reversible enolase superfamily inhibition (Ki=1.3mM), ideal for crystallography without time-dependent inactivation.

Molecular Formula C3H2FO3-
Molecular Weight 105.04 g/mol
Cat. No. B1239343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-oxopropanoate
Synonyms3-fluoropyruvate
3-fluoropyruvate, sodium salt
Molecular FormulaC3H2FO3-
Molecular Weight105.04 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])F
InChIInChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1
InChIKeyCXABZTLXNODUTD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-oxopropanoate (Fluoropyruvate) Procurement Guide: Baseline Characteristics for Chemical Intermediates and Biological Research


3-Fluoro-2-oxopropanoate (commonly designated as 3-fluoropyruvate) is an alpha-keto acid derivative and a halogenated structural analog of pyruvate, wherein a hydrogen at the 3-position is substituted with fluorine [1]. The compound, with molecular formula C3H2FO3− (free anion) and a molecular weight of approximately 105.04 g/mol for the sodium salt monohydrate form , acts primarily as a competitive inhibitor and substrate analog for various pyruvate-utilizing enzymes across prokaryotic and eukaryotic systems [2]. Its enhanced electrophilicity due to fluorine substitution, coupled with a high degree of hydration in aqueous solution , establishes it as a distinct tool in mechanistic enzymology and metabolic pathway inhibition, rather than a mere interchangeable pyruvate mimic.

Why Generic Pyruvate Analogs Cannot Simply Substitute for 3-Fluoro-2-oxopropanoate in Specialized Assays


In-class substitution of 3-fluoro-2-oxopropanoate (3-FP) with other halogenated pyruvate analogs, such as 3-bromopyruvate (3-BrPA) or non-halogenated pyruvate itself, is precluded by stark differences in inhibition constants, enzyme selectivity profiles, and reactivity mechanisms. Unlike the alkylating, time-dependent irreversible inhibition often observed with 3-bromopyruvate [1], 3-fluoropyruvate primarily acts as a reversible, competitive inhibitor for specific targets like dihydrodipicolinate synthase (DHDPS) and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) [2]. This divergence in mechanism dictates that research outcomes in metabolic flux analysis and antibiotic target validation cannot be reliably reproduced with other alpha-keto acid analogs. The fluorine substitution confers a distinct balance of steric bulk and electronic effect that alters both substrate acceptance and inhibitory potency, as quantitatively demonstrated in the evidence below.

3-Fluoro-2-oxopropanoate Procurement Evidence: Head-to-Head Quantitative Differentiation from Pyruvate, Bromopyruvate, and Other Analogs


Competitive Inhibition of DHDPS: 3-Fluoro-2-oxopropanoate vs. 3-Bromo-2-oxopropanoate

Against Escherichia coli dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7), a key enzyme in bacterial lysine biosynthesis, 3-fluoro-2-oxopropanoate exhibits a Ki value of 0.22 mM [1]. This demonstrates 7.3-fold greater inhibitory potency compared to its closest halogenated analog, 3-bromo-2-oxopropanoate, which has a Ki of 1.6 mM [1]. Both compounds act as competitive inhibitors with respect to pyruvate binding at the DHDPS active site [2].

Antibacterial target validation Lysine biosynthesis Enzyme kinetics

Inhibition of Plasmodial DXS: 3-Fluoro-2-oxopropanoate vs. Methylacetylphosphonate

Against 1-deoxy-D-xylulose-5-phosphate synthase (DXS, EC 2.2.1.7) from Plasmodium falciparum and P. vivax, 3-fluoro-2-oxopropanoate acts as a competitive inhibitor with respect to pyruvate [1]. It demonstrates apparent Ki values of 0.035 mM and 0.043 mM against the P. falciparum enzyme at pH 7.0 and 37°C [2]. This represents a 1.3- to 1.2-fold higher potency than the comparator inhibitor methylacetylphosphonate, which has a Ki of 0.046 mM under identical assay conditions [2].

Antimalarial drug discovery Isoprenoid biosynthesis Enzyme inhibition

Pyruvate Kinase Substrate Efficiency: 3-Fluoro-2-oxopropanoate vs. Phosphoenolpyruvate

In yeast pyruvate kinase (EC 2.7.1.40) assays, the phosphorylated derivative (Z)-phosphoenol-3-fluoropyruvate acts as a substrate with a maximal velocity much greater than that observed for the same enzyme from rabbit muscle [1]. While the absolute Vmax/Km ratio is substantially decreased compared to the natural substrate phosphoenolpyruvate (PEP), the compound exhibits sigmoidal kinetics that become hyperbolic upon addition of the allosteric effector fructose 1,6-diphosphate [1].

Enzyme mechanism Metabolic engineering Substrate analog

Mandelate Racemase Inhibition: 3-Fluoro-2-oxopropanoate vs. Mesoxalate vs. 3-Hydroxypyruvate

In mandelate racemase (MR) from Pseudomonas putida, 3-fluoropyruvate acts as a modest competitive inhibitor with a Ki of 1.3 ± 0.1 mM [1]. This potency is comparable to mesoxalate (Ki = 1.8 ± 0.3 mM) [1]. Critically, 3-fluoropyruvate provides a reversible, non-alkylating alternative to 3-hydroxypyruvate (3-HP), which acts as an irreversible, time-dependent inactivator of MR (kinact/KI = 83 ± 8 M–1 s–1) [1].

Enzyme superfamily mechanism Reversible inhibition Structure-activity relationship

Cellular Metabolic Activation: 3-Fluoro-2-oxopropanoate vs. 3-Bromopyruvate in Pancreatic Beta-Cells

In HIT-T15 insulin-secreting cell assays, 3-fluoropyruvate and 3-bromopyruvate were both effective in promoting intracellular acidification and a rise in cytosolic Ca2+ concentration [1]. However, 3-fluoropyruvate demonstrates a more pronounced effect in stimulating insulin secretion and 45Ca2+ efflux from perifused rat islets compared to pyruvate alone [1]. The fluorinated analog's effects are associated with enhanced 86Rb+ efflux, suggesting a distinct electrogenic flux mechanism not fully shared by the brominated derivative [1].

Insulin secretion Metabolic signaling Halogenated analog comparison

High-Value Application Scenarios for 3-Fluoro-2-oxopropanoate Based on Verified Differentiation


Antibacterial Target Validation: DHDPS Inhibition Studies in Lysine Biosynthesis

When procuring inhibitors for Escherichia coli dihydrodipicolinate synthase (DHDPS) target validation, 3-fluoro-2-oxopropanoate should be prioritized over 3-bromopyruvate due to its 7.3-fold higher inhibitory potency (Ki = 0.22 mM vs. 1.6 mM) [1]. This translates to lower compound consumption in high-throughput screening and minimized off-target alkylation risk that could confound antibacterial mechanism-of-action studies. The competitive inhibition mechanism with respect to pyruvate ensures specific, reversible active-site targeting [2].

Antimalarial Drug Discovery: DXS Enzyme Inhibition Assays for Isoprenoid Pathway Validation

For Plasmodium falciparum and P. vivax 1-deoxy-D-xylulose-5-phosphate synthase (DXS) inhibition studies, 3-fluoro-2-oxopropanoate offers a 20-30% potency advantage over methylacetylphosphonate (Ki = 0.035-0.043 mM vs. 0.046 mM) [1]. This makes it the preferred tool compound for validating the MEP pathway as a drug target, enabling more robust dose-response curves and clearer differentiation of competitive vs. non-competitive inhibition modes in antimalarial lead optimization campaigns.

Enzyme Superfamily Mechanistic Probing: Mandelate Racemase and Enolase Superfamily Active-Site Titration

In mechanistic studies of the enolase superfamily, particularly mandelate racemase from Pseudomonas putida, 3-fluoro-2-oxopropanoate serves as the optimal reversible competitive inhibitor (Ki = 1.3 mM) [1]. Unlike 3-hydroxypyruvate, which causes irreversible time-dependent inactivation, or 3-bromopyruvate, which can alkylate active-site residues, the fluorinated analog provides clean, reversible active-site occupancy. This is essential for accurate Ki determination and crystallographic soaking experiments aimed at capturing Michaelis-like complexes.

Metabolic Engineering and Pyruvate Kinase Allostery Studies

For yeast pyruvate kinase allostery and substrate-specificity research, the (Z)-phosphoenol-3-fluoropyruvate derivative is uniquely suited due to its sigmoidal kinetics and responsiveness to fructose 1,6-diphosphate activation [1]. In contrast to 3-bromopyruvate, which causes irreversible enzyme inactivation (t1/2 = 32 min) [1], the fluorinated analog enables steady-state kinetic analyses of allosteric regulation without progressive loss of enzyme activity. This is critical for metabolic engineering efforts targeting glycolytic flux control.

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